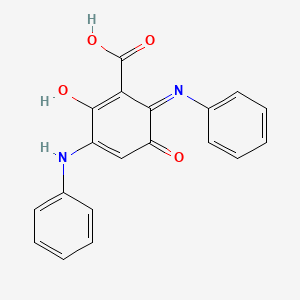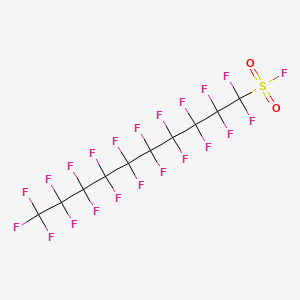
Perfluorodecanesulphonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorodecanesulphonyl fluoride is a synthetic perfluorinated compound characterized by a sulfonyl fluoride functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), known for their exceptional chemical stability and resistance to degradation. These properties make this compound valuable in various industrial applications, particularly in the production of other fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorodecanesulphonyl fluoride is typically synthesized through electrochemical fluorination (ECF) of decanesulfonyl fluoride in anhydrous hydrogen fluoride. The reaction can be represented as follows:
C10H21SO2F+21F−→C10F21SO2F+21H++42e−
This process involves the electrolysis of the precursor compound in a solution of hydrogen fluoride, resulting in the formation of this compound with a yield of approximately 25% .
Industrial Production Methods
On an industrial scale, the production of this compound follows the same electrochemical fluorination process. The precursor, decanesulfonyl fluoride, is subjected to electrolysis in anhydrous hydrogen fluoride, producing the desired compound along with hydrogen gas as a byproduct. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Perfluorodecanesulphonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form perfluorodecanesulfonic acid and hydrogen fluoride.
Reduction: The compound can be reduced to form perfluorodecanesulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines are commonly used in substitution reactions.
Water: Hydrolysis reactions typically occur under acidic or basic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Perfluorodecanesulfonic Acid: Resulting from hydrolysis.
Perfluorodecanesulfonamide: Produced via reduction.
Scientific Research Applications
Perfluorodecanesulphonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other perfluorinated compounds, which are essential in various chemical processes.
Biology: Employed in the study of biological systems due to its stability and resistance to degradation.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of perfluorodecanesulphonyl fluoride primarily involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. This reactivity is attributed to the electron-withdrawing nature of the perfluorinated chain, which enhances the electrophilicity of the sulfonyl fluoride group.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonyl fluoride: Similar in structure but with a shorter carbon chain.
Perfluorobutanesulfonyl fluoride: Another related compound with an even shorter carbon chain.
Perfluorooctanoic acid: A perfluorinated carboxylic acid with different functional groups.
Uniqueness
Perfluorodecanesulphonyl fluoride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its hydrophobicity and oleophobicity, making it particularly useful in applications requiring extreme resistance to water and oil.
Properties
CAS No. |
307-51-7 |
|---|---|
Molecular Formula |
C10F22O2S |
Molecular Weight |
602.14 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10F22O2S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34 |
InChI Key |
QMNUYVWNQITPHA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



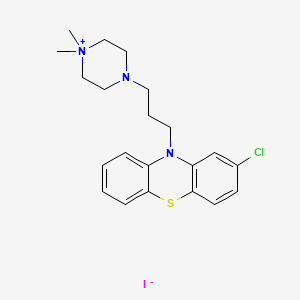

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
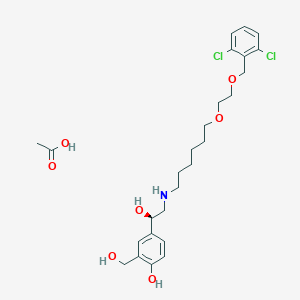
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
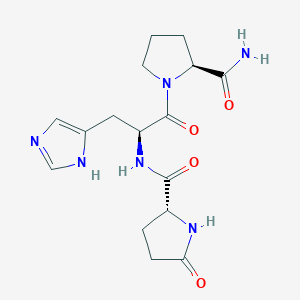
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
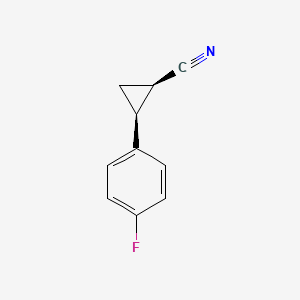
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
